molecular formula C14H18N2O4 B3293248 4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid CAS No. 885270-04-2

4-(2-((tert-Butoxycarbonyl)amino)-2-iminoethyl)benzoic acid

Cat. No. B3293248
CAS RN: 885270-04-2
M. Wt: 278.30 g/mol
InChI Key: DFTMLCCWJDCAEK-UHFFFAOYSA-N
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Description

This compound is also known as 4-[(tert-Butoxycarbonyl)amino]benzoic acid . It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use . It is a colorless to light yellow crystalline solid . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is often used as an esterification agent, acylation agent, and acylating reagent .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). These AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O4 . Its average mass is 222.237 Da and its monoisotopic mass is 222.089203 Da .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

This compound has a melting point of 164-168 °C . It is soluble in methanol . It is stable at room temperature, but it may decompose at high temperatures .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may be harmful if inhaled . It is recommended to use with adequate ventilation, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Future Directions

The future directions of this compound could involve its use in organic synthesis, particularly in the synthesis of dipeptides . It could also be used in the synthesis of other compounds, such as indoleamide derivatives and aminopyridine-derived amides .

properties

IUPAC Name

4-[2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-4-6-10(7-5-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTMLCCWJDCAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(CC1=CC=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696064
Record name 4-{2-Amino-2-[(tert-butoxycarbonyl)imino]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-Amino-2-[(tert-butoxycarbonyl)imino]ethyl}benzoic acid

CAS RN

885270-04-2
Record name 4-{2-Amino-2-[(tert-butoxycarbonyl)imino]ethyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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